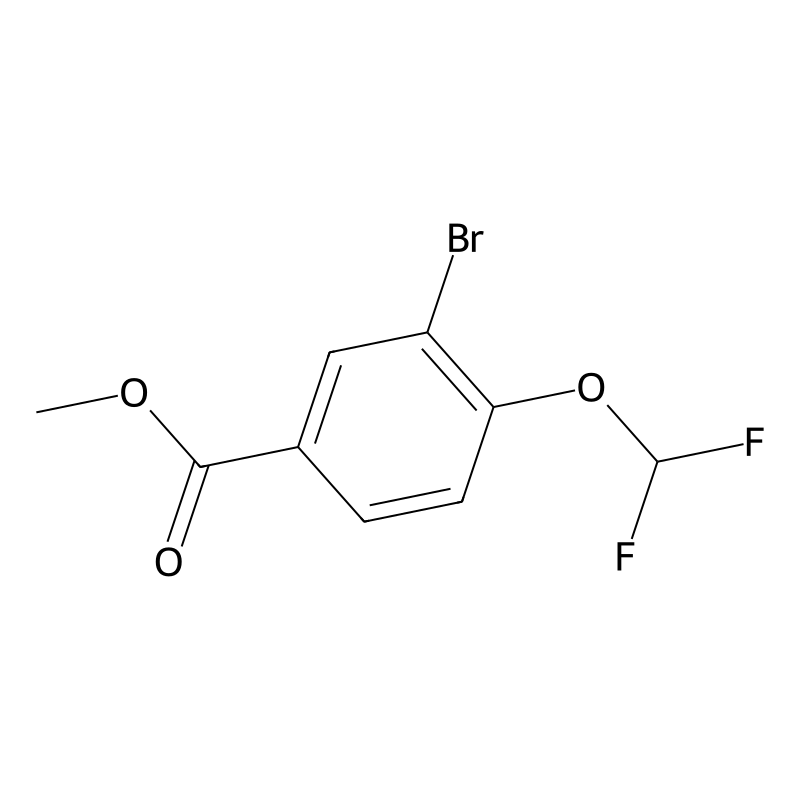Methyl 3-bromo-4-(difluoromethoxy)benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
“Methyl 3-bromo-4-(difluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H7BrF2O3 . It’s a solid substance and it’s typically stored at room temperature . The compound has a molecular weight of 281.05 .
- This compound falls under the category of Fluorinated Esters . Organofluorine compounds have applications in pharmaceuticals, agrochemicals, and specialty materials due to the unique properties of fluorine .
- The methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the sources I found .
- A novel ortho-fluoroazobenzene, which is a derivative of “Methyl 3-bromo-4-(difluoromethoxy)benzoate”, has been synthesized .
- The structure of this compound reveals the presence of two crystallographically unique rotomers in the lattice .
- Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Organofluorine Chemistry
Photoactive Materials
- This compound falls under the category of Fluorinated Esters . Organofluorine compounds have applications in pharmaceuticals, agrochemicals, and specialty materials due to the unique properties of fluorine .
- The methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the sources I found .
- A novel ortho-fluoroazobenzene, which is a derivative of “Methyl 3-bromo-4-(difluoromethoxy)benzoate”, has been synthesized .
- The structure of this compound reveals the presence of two crystallographically unique rotomers in the lattice .
- Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Organofluorine Chemistry
Photoactive Materials
Methyl 3-bromo-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula . It features a benzene ring substituted with a bromine atom at the 3-position and a difluoromethoxy group at the 4-position. This compound is characterized by its moderate molecular weight of approximately 281.053 g/mol and is notable for its unique electronic properties imparted by the difluoromethoxy group, which can influence reactivity and biological activity.
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles through or mechanisms, depending on the conditions and the nature of the nucleophile.
- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles can attack the benzene ring, particularly at positions that are ortho or para to the difluoromethoxy group.
- Reduction Reactions: The compound may also be subjected to reduction processes that could convert the bromine into other functional groups.
Research indicates that compounds similar to methyl 3-bromo-4-(difluoromethoxy)benzoate may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen atoms like bromine and fluorine often enhances biological activity due to increased lipophilicity and altered interaction profiles with biological targets.
The synthesis of methyl 3-bromo-4-(difluoromethoxy)benzoate typically involves:
- Bromination: The introduction of bromine at the 3-position of a suitable precursor, such as methyl 4-(difluoromethoxy)benzoate, using brominating agents like N-bromosuccinimide in the presence of light or heat.
- Reflux Conditions: The reaction mixture is generally subjected to reflux conditions to facilitate complete bromination.
- Purification: Post-reaction purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity .
Methyl 3-bromo-4-(difluoromethoxy)benzoate has potential applications in:
- Pharmaceuticals: As a building block in drug synthesis due to its unique structural features.
- Agricultural Chemicals: Potential use in developing agrochemicals with enhanced efficacy.
- Material Science: In the design of new materials with specific electronic properties.
Studies involving methyl 3-bromo-4-(difluoromethoxy)benzoate have focused on its interactions with various biological molecules. These studies often assess:
- Binding Affinity: How well the compound binds to specific receptors or enzymes.
- Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.
Such interactions can provide insights into its therapeutic potential and guide future drug development efforts.
Similar Compounds: Comparison
Methyl 3-bromo-4-(difluoromethoxy)benzoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-bromo-4-fluorobenzoate | Contains a fluorine instead of difluoromethoxy | Less lipophilic than its difluoromethoxy counterpart |
| Methyl 3-bromo-4-methylbenzoate | Methyl group instead of difluoromethoxy | Exhibits different electronic properties |
| Methyl 4-bromo-3-(trifluoromethoxy)benzoate | Trifluoromethoxy group at position 3 | Increased electronegativity may enhance reactivity |
The unique combination of a bromine atom and a difluoromethoxy group in methyl 3-bromo-4-(difluoromethoxy)benzoate distinguishes it from these similar compounds, particularly in terms of its reactivity and potential biological activity.








